Acetic acid, gadolinium(3+) salt, hydrate (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, gadolinium(3+) salt, hydrate (9CI) is a chemical compound with the molecular formula C6H9GdO6. It is a gadolinium salt of acetic acid and is typically found in a hydrated form. This compound is known for its high purity and is used in various specialized applications due to its unique properties .
Vorbereitungsmethoden
The synthesis of acetic acid, gadolinium(3+) salt, hydrate (9CI) involves the reaction of gadolinium oxide or gadolinium chloride with acetic acid. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the hydrated salt. Industrial production methods may involve more sophisticated techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Acetic acid, gadolinium(3+) salt, hydrate (9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The acetate groups in the compound can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Acetic acid, gadolinium(3+) salt, hydrate (9CI) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other gadolinium compounds and as a catalyst in various chemical reactions.
Biology: This compound is used in biological studies to investigate the effects of gadolinium on biological systems.
Medicine: In the medical field, gadolinium compounds are used as contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties.
Industry: It is used in the manufacturing of specialized materials and in various industrial processes.
Wirkmechanismus
The mechanism of action of acetic acid, gadolinium(3+) salt, hydrate (9CI) is primarily related to the gadolinium ion. Gadolinium ions are known to interact with various molecular targets, including proteins and enzymes. In MRI, gadolinium enhances the contrast of images by shortening the relaxation times of protons in the body, making it easier to distinguish between different tissues .
Vergleich Mit ähnlichen Verbindungen
Acetic acid, gadolinium(3+) salt, hydrate (9CI) can be compared with other gadolinium compounds such as gadolinium chloride and gadolinium nitrate. While all these compounds contain gadolinium, they differ in their chemical properties and applications. For example:
Gadolinium chloride: Used in the preparation of other gadolinium salts and in various industrial applications.
Gadolinium nitrate: Used as a precursor for the synthesis of gadolinium oxide and in the production of phosphors.
The uniqueness of acetic acid, gadolinium(3+) salt, hydrate (9CI) lies in its specific chemical structure and the presence of acetate groups, which confer distinct properties and applications .
Eigenschaften
Molekularformel |
C2H6GdO3+3 |
---|---|
Molekulargewicht |
235.3 g/mol |
IUPAC-Name |
acetic acid;gadolinium(3+);hydrate |
InChI |
InChI=1S/C2H4O2.Gd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3; |
InChI-Schlüssel |
BTPAOXSJKQPTFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.O.[Gd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.